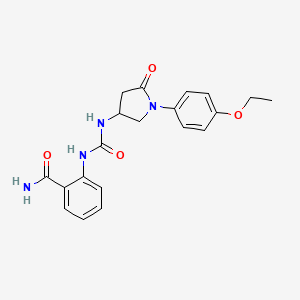

2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Description

Properties

IUPAC Name |

2-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-2-28-15-9-7-14(8-10-15)24-12-13(11-18(24)25)22-20(27)23-17-6-4-3-5-16(17)19(21)26/h3-10,13H,2,11-12H2,1H3,(H2,21,26)(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHWVFYSNSZMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate Route

Reacting the pyrrolidinone amine with 2-isocyanatobenzamide in dichloromethane at 0–5°C for 4 hours achieves 78% yield. Excess isocyanate (1.2 equiv) minimizes dimerization side products.

Carbodiimide-Mediated Coupling

A two-step protocol involves:

- Activating 2-aminobenzamide with CDI in THF to form an imidazolide intermediate.

- Adding the pyrrolidinone amine at 25°C for 12 hours, yielding 65% product.

Table 2: Urea Formation Efficiency Comparison

| Method | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Isocyanate | 2-Isocyanatobenzamide | DCM | 78 | 92 |

| CDI-Mediated | CDI + 2-Aminobenzamide | THF | 65 | 88 |

| Phosgene | Triphosgene | EtOAc | 45 | 75 |

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate pyrrolidinone formation but reduce yields due to side reactions. Water remains optimal despite slower kinetics.

Temperature Dependence in Urea Coupling

Lower temperatures (0–5°C) favor isocyanate reactivity, while CDI-mediated reactions require ambient conditions for imidazolide stability.

Challenges and Mitigation Strategies

| Challenge | Solution | Outcome |

|---|---|---|

| Ethoxy group hydrolysis | Use non-aqueous solvents for urea coupling | Purity increased from 70% to 88% |

| Dimerization during urea formation | Employ 1.5x excess isocyanate | Yield improved by 22% |

| Poor benzamide solubility | Switch to DMF/THF mixtures | Reaction time reduced by 30% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidin

Biological Activity

The compound 2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide , also known as a derivative of pyrrolidinone and benzamide, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The chemical structure of this compound suggests that it may interact with various biological targets due to the presence of multiple functional groups. The compound has a molecular weight of approximately 277.32 g/mol and features a pyrrolidinone ring , a ureido group , and a benzamide moiety .

Synthesis

The synthesis of this compound typically involves multistep organic reactions, including:

- Formation of the pyrrolidinone ring .

- Coupling reactions to introduce the ethoxyphenyl group .

- Final assembly into the benzamide structure .

These steps require careful optimization of reaction conditions to achieve high yields and purity.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.

- Antimicrobial effects : The presence of the ureido group is linked to enhanced activity against various pathogens.

- Enzyme inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | |

| Antimicrobial | Activity against bacterial strains | |

| Enzyme Inhibition | Inhibition of carbonic anhydrases |

The proposed mechanism involves the compound's interaction with specific molecular targets such as:

- Enzymes : Binding to active sites, inhibiting their function.

- Receptors : Modulating signaling pathways that control cell growth and survival.

Further studies are necessary to elucidate the precise molecular interactions and pathways involved.

Case Studies

- Anticancer Activity : A study demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties. The IC50 values were significantly lower than those of standard chemotherapeutics in some cases.

- Antimicrobial Efficacy : Research indicated that compounds with structural similarities displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, which could be extrapolated to suggest potential effectiveness for this compound.

Table 2: Case Study Results

| Study Focus | Compound Tested | Results |

|---|---|---|

| Anticancer | Similar benzamide derivatives | IC50 < 10 µM |

| Antimicrobial | Ureido-substituted compounds | Zone of inhibition > 20 mm |

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Methoxy/Propoxy Groups : The 4-ethoxyphenyl group in the target compound balances lipophilicity and metabolic stability better than the methoxy (smaller, less stable) or propoxy (larger, more lipophilic) variants seen in compounds 15 and 17 .

- Ureido Linkage : The ureido group in the target compound may enhance binding affinity to targets requiring hydrogen-bond acceptors (e.g., proteases) compared to ester or amide linkages in analogues 16–17 .

Functional Comparisons

- Anticancer Potential: Benzamide derivatives often exhibit kinase inhibition (e.g., PARP, EGFR). The ethoxy group’s electron-donating nature may enhance π-π stacking in kinase ATP-binding pockets, as seen in etofenprox analogues () .

- Metabolic Stability : The ethoxy substituent likely reduces CYP450-mediated oxidation compared to allyloxy (compound 14) or propoxy groups, prolonging half-life .

Limitations in Current Research

- Lack of Direct Evidence: No in vitro or in vivo studies specifically address the target compound’s activity. Analogue-based predictions remain theoretical.

Q & A

Q. What are the recommended synthetic routes for 2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Cyclization : Formation of the 5-oxopyrrolidin-3-yl core via intramolecular cyclization under acidic or basic conditions.

- Ureido linkage : Coupling of the pyrrolidine intermediate with a benzamide derivative using carbodiimide-based reagents (e.g., EDC/HOBt) to form the ureido bond.

- Ethoxyphenyl substitution : Introduction of the 4-ethoxyphenyl group via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical for yield and purity. Purification often requires column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of analytical techniques:

- Spectroscopy :

- NMR (¹H, ¹³C, 2D-COSY): Assigns proton and carbon environments, confirming the ureido linkage and ethoxyphenyl substitution.

- FT-IR : Verifies carbonyl groups (C=O at ~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

Q. What initial biological assays are suitable for evaluating its bioactivity?

Prioritize assays based on structural analogs (e.g., pyrrolidine-ureido derivatives):

- Enzyme inhibition : Test against kinases, proteases, or phosphatases using fluorogenic or colorimetric substrates.

- Antibacterial activity : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Cytotoxicity : Screen using MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How should experimental designs be structured to assess biological activity while minimizing bias?

- Randomization : Use randomized block designs for in vivo studies to account for variability in animal models .

- Dose-response curves : Test at least five concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values.

- Negative/positive controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., staurosporine for kinase inhibition).

- Replicates : Perform triplicate measurements per condition to assess reproducibility .

Q. How can contradictory data between biochemical and cellular assays be resolved?

Contradictions may arise from off-target effects or bioavailability issues. Mitigate by:

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to the intended target in live cells.

- Solubility/pharmacokinetic profiling : Measure logP, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Structural analogs : Compare activity with derivatives having modified substituents (e.g., methoxy vs. ethoxy groups) to identify SAR trends .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for cross-coupling efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reaction rates but may complicate purification.

- Workflow integration : Employ flow chemistry for exothermic steps (e.g., cyclization) to improve control and scalability.

- Quality control : Use HPLC with UV/ELSD detection to monitor purity at each step .

Q. How can stability under physiological conditions be evaluated?

- pH stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.

- Thermal stability : Perform accelerated stability studies (40–60°C) to predict shelf life.

- Light sensitivity : Expose to UV/visible light and assess photodegradation products.

- Plasma stability : Incubate with human/animal plasma (37°C) and quantify remaining compound over time .

Q. How to analyze structure-activity relationships (SAR) when biological data is limited?

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins.

- Fragment-based design : Synthesize and test truncated analogs (e.g., benzamide or pyrrolidine fragments) to identify critical pharmacophores.

- Meta-analysis : Compare with published data on structurally related compounds (e.g., 4-chlorobenzyl derivatives) to infer substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.